

1H NMR and 13C NMR spectrum of 5-Bromo-1,3-dihydroisobenzofuran

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Compound of Interest

Compound Name:	5-Bromo-1,3-dihydroisobenzofuran
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of **5-Bromo-1,3-dihydroisobenzofuran**

Authored by Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of **5-Bromo-1,3-dihydroisobenzofuran** (CAS 220513-49-5).^{[1][2]} Designed for researchers and professionals in chemical synthesis and drug development, this document delves into the theoretical and practical aspects of the ¹H and ¹³C NMR spectral data of this important heterocyclic building block. We will explore the structural basis for the observed chemical shifts and multiplicities, provide predicted spectral data based on established principles, and outline a robust protocol for experimental data acquisition. The causality behind spectral features is explained, grounding the interpretation in fundamental principles of magnetic anisotropy, electronegativity, and substituent effects.

Introduction and Molecular Structure

5-Bromo-1,3-dihydroisobenzofuran, also known as 5-bromophthalan, belongs to a class of bicyclic ethers that serve as valuable intermediates in organic synthesis. For instance, related phthalan structures are precursors in the synthesis of antidepressant drugs like Citalopram.^[3] The structural characterization of such molecules is paramount for ensuring purity, verifying

identity, and understanding their reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.

The core structure consists of a benzene ring fused to a five-membered dihydrofuran ring. The bromine atom at the C5 position and the oxygen atom in the furan ring are the key features that dictate the electronic environment and, consequently, the NMR spectrum.

To facilitate discussion, the following numbering scheme will be used:

Caption: IUPAC numbering for **5-Bromo-1,3-dihydroisobenzofuran**.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).

Predicted ¹H NMR Data

Based on the molecular structure, we anticipate five distinct signals: two from the aliphatic methylene protons and three from the aromatic protons.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Rationale for Chemical Shift and Multiplicity
H1 / H3	~5.1	Singlet (s)	4H	These two CH ₂ groups are chemically equivalent due to the molecule's C _{2v} symmetry plane. They are adjacent to an oxygen atom, which is strongly deshielding, shifting them downfield. They appear as a single sharp singlet as there are no vicinal protons to couple with.
H7	~7.2	Doublet (d)	1H	This proton is ortho to the C7a carbon of the fused ring. It is expected to be the most upfield of the aromatic signals. It is split into a doublet by the adjacent H6 proton.

H6	~7.3	Doublet of Doublets (dd)	1H	This proton is coupled to both H7 and H4 (via a four-bond coupling, which may not be resolved). Its chemical shift is influenced by the ortho ether oxygen and the para bromine atom.
H4	~7.4	Singlet (or narrow d)	1H	This proton is adjacent to the bromine-bearing carbon (C5). Its signal is shifted downfield due to the deshielding effect of the bromine. It appears as a singlet or a very narrow doublet due to a small meta-coupling to H6.

Note: Predicted values are based on standard substituent effects and analysis of similar structures. The actual spectrum should be acquired for confirmation.[4]

Causality of Spectral Features

- Equivalence of Methylene Protons: The free rotation of the C-O bonds and the overall symmetry of the molecule make the four protons on C1 and C3 magnetically and chemically

equivalent, resulting in a single, sharp 4H singlet.

- Aromatic Region Splitting: The substitution pattern on the benzene ring breaks its symmetry, giving rise to three distinct signals. The splitting pattern follows standard ortho and meta coupling rules.^[5] The ortho coupling constant (³JHH) is typically in the range of 7-9 Hz, while the meta coupling constant (⁴JHH) is smaller, around 2-3 Hz.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the plane of symmetry bisecting the O2 atom and the C5-Br bond, we expect to see six distinct signals for the eight carbon atoms.

Predicted ¹³C NMR Data

The chemical shifts are predicted based on the effects of the oxygen and bromine substituents on the parent 1,3-dihydroisobenzofuran scaffold.^[6]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Chemical Shift
C1 / C3	~73	These equivalent methylene carbons are directly attached to the electronegative oxygen, causing a significant downfield shift into the typical range for ethers.
C5	~118	This is the carbon directly attached to the bromine. The "heavy atom effect" of bromine and its electronegativity cause a moderate downfield shift.
C6	~124	This carbon is ortho to the bromine and meta to the ether linkage.
C4	~129	This carbon is meta to the bromine and ortho to the ether linkage.
C7	~133	This carbon is para to the bromine atom.
C3a / C7a	~140	These quaternary carbons are part of the fused ring system and are deshielded by their attachment to the aromatic ring and the adjacent ether carbons.

Influence of Substituents

- Oxygen Atom: The highly electronegative oxygen atom strongly deshields the adjacent C1 and C3 carbons, moving their signal significantly downfield (~73 ppm) compared to a standard alkane carbon.

- Bromine Atom: The bromine atom influences the aromatic carbon shifts through a combination of inductive and resonance effects. It deshields the carbon it is directly attached to (C5) and has a more complex effect on the other aromatic carbons.

Experimental Protocol: Acquiring High-Fidelity NMR Data

To ensure the acquisition of accurate and reliable NMR data, a standardized protocol is essential. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing reproducibility.

Sample Preparation

- Solvent Selection: Use deuterated chloroform (CDCl_3) as the solvent. It is an excellent solvent for this compound and its residual proton signal ($\delta \sim 7.26$ ppm) and carbon signals ($\delta \sim 77.16$ ppm) provide a convenient internal reference.
- Concentration: Prepare a solution of 5-10 mg of **5-Bromo-1,3-dihydroisobenzofuran** in 0.6-0.7 mL of CDCl_3 .
- Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the 0 ppm reference. Verify its presence.
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Configuration & Acquisition

- Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion, especially in the aromatic region of the ^1H spectrum.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse (zg30) sequence.
 - Acquisition Time (AQ): ~3-4 seconds.

- Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration.
- Number of Scans (NS): 8-16 scans.
- Spectral Width (SW): 0-12 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbons.
 - Acquisition Time (AQ): ~1-2 seconds.
 - Relaxation Delay (D1): 2 seconds.
 - Number of Scans (NS): 512-1024 scans, or more, as ^{13}C has a low natural abundance.
 - Spectral Width (SW): 0-220 ppm.
- Data Processing:
 - Apply an exponential window function (line broadening of 0.3 Hz for ^1H , 1-2 Hz for ^{13}C) to improve the signal-to-noise ratio.
 - Perform Fourier transformation, followed by phase and baseline correction.
 - Calibrate the spectrum by setting the residual CDCl_3 signal to 7.26 ppm (^1H) or the CDCl_3 triplet to 77.16 ppm (^{13}C).

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The ^1H and ^{13}C NMR spectra of **5-Bromo-1,3-dihydroisobenzofuran** are highly informative and consistent with its molecular structure. The ^1H spectrum is characterized by a prominent 4H singlet for the equivalent methylene groups and a distinct set of three signals in the aromatic region. The ^{13}C spectrum is expected to show six signals, reflecting the molecule's

symmetry. The chemical shifts and coupling patterns are governed by the predictable electronic effects of the fused dihydrofuran ring and the bromine substituent. This guide provides a solid framework for the interpretation of these spectra and a reliable protocol for their experimental acquisition, serving as an essential resource for scientists working with this compound.

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